molecular formula C11H13FO4 B8373206 2-Fluoro-3-(2-hydroxyethoxymethyl)-5-methoxybenzaldehyde

2-Fluoro-3-(2-hydroxyethoxymethyl)-5-methoxybenzaldehyde

Cat. No. B8373206
M. Wt: 228.22 g/mol
InChI Key: QLRIWEBIFVRJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(2-hydroxyethoxymethyl)-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H13FO4 and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-(2-hydroxyethoxymethyl)-5-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(2-hydroxyethoxymethyl)-5-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-3-(2-hydroxyethoxymethyl)-5-methoxybenzaldehyde

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

2-fluoro-3-(2-hydroxyethoxymethyl)-5-methoxybenzaldehyde

InChI

InChI=1S/C11H13FO4/c1-15-10-4-8(6-14)11(12)9(5-10)7-16-3-2-13/h4-6,13H,2-3,7H2,1H3

InChI Key

QLRIWEBIFVRJQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)C=O)F)COCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[2-(3-Dimethoxymethyl-2-fluoro-5-methoxybenzyloxy]ethoxy]tetrahydropyran (1.035 g) was dissolved in 10 ml of THF and 3 ml of water, and 1 g of p-toluenesulfonic acid was added thereto. The resulting mixture was stirred at room temperature overnight, and then water was added thereto. The mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The desiccating agent was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (heptane-ethyl acetate) to give the title compound (305 mg).
Name
2-[2-(3-Dimethoxymethyl-2-fluoro-5-methoxybenzyloxy]ethoxy]tetrahydropyran
Quantity
1.035 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.